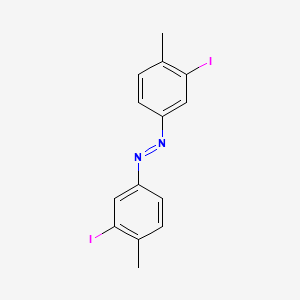

(E)-Bis(3-iodo-4-methylphenyl)diazene

Description

Structure

3D Structure

Properties

CAS No. |

76274-15-2 |

|---|---|

Molecular Formula |

C14H12I2N2 |

Molecular Weight |

462.07 g/mol |

IUPAC Name |

bis(3-iodo-4-methylphenyl)diazene |

InChI |

InChI=1S/C14H12I2N2/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,1-2H3 |

InChI Key |

FQRLIHUZCLNCLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)I)I |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Substituted Diaryldiazenes

Established Synthetic Pathways for Azobenzene (B91143) Frameworks

The construction of the diaryldiazene core can be achieved through several well-established synthetic routes. These methods, developed over more than a century, remain fundamental in the synthesis of both symmetrical and unsymmetrical azobenzenes.

Azo coupling is a classic and widely utilized method for synthesizing azo compounds. organic-chemistry.org This reaction is an electrophilic aromatic substitution where an aryldiazonium cation acts as the electrophile, reacting with an activated aromatic ring, such as a phenol (B47542) or an aniline (B41778), which serves as the nucleophile. wikipedia.orgcsbsju.edu

The process begins with the diazotization of a primary aromatic amine to form the corresponding diazonium salt. This salt is then introduced to a solution of the coupling partner. txst.edu The reaction's outcome is highly dependent on the pH of the medium. For couplings with phenols, mildly alkaline conditions (pH > 7.5) are preferred to generate the more nucleophilic phenoxide ion. libretexts.org Conversely, when coupling with anilines, mildly acidic conditions (pH < 6) are employed to ensure sufficient concentration of the diazonium ion without deactivating the aniline's amino group via protonation. libretexts.orglibretexts.org The substitution typically occurs at the para position relative to the activating group on the nucleophile, unless this position is blocked, in which case ortho substitution occurs. organic-chemistry.orgwikipedia.org

Table 1: Key Features of Azo Coupling Reactions

| Feature | Description |

|---|---|

| Electrophile | Aryldiazonium Cation (Ar-N₂⁺) |

| Nucleophile | Activated Aromatic Compound (e.g., Phenols, Anilines) |

| Reaction Type | Electrophilic Aromatic Substitution |

| Regioselectivity | Preferentially para to the activating group |

| pH Control | Crucial for optimizing reactivity of the coupling partner |

The direct oxidative coupling of anilines offers a more atom-economical approach for the synthesis of symmetrical azobenzenes. This method involves the oxidation of anilines in the presence of a catalyst, often using molecular oxygen or another oxidant. rsc.orgnih.gov A variety of catalytic systems have been developed to facilitate this transformation efficiently and selectively.

Heterogeneous catalysts, such as manganese oxides (e.g., OMS-2), have demonstrated high activity and selectivity in these reactions. rsc.org Homogeneous catalysts based on copper have also been employed effectively. For instance, a Cu(I)-catalyzed system using di-tert-butyldiaziridinone as the oxidant allows for the efficient coupling of various anilines under mild, aerobic conditions to produce the corresponding azo compounds in high yields. nih.gov The reaction mechanism is believed to proceed through intermediates like 1,2-diphenylhydrazine, which is then further oxidized to the final azobenzene product. nih.gov This method is operationally simple and can be scaled up for larger preparations. nih.govnih.gov

The Mills reaction is a powerful method for the synthesis of unsymmetrical azobenzenes, which are often challenging to access through other routes. rsc.org The reaction involves the condensation of an aromatic nitroso compound with an aniline, typically in an acidic medium like acetic acid. txst.eduresearchgate.net This approach is particularly effective when coupling an electron-rich aniline with an electron-poor nitrosobenzene. beilstein-journals.org

The classical Mills reaction has been adapted to modern synthetic setups, including continuous flow systems. beilstein-journals.org Transferring the reaction to a continuous flow process allows for enhanced control over reaction parameters such as temperature and residence time, leading to improved yields and scalability. beilstein-journals.orgbeilstein-journals.org This adaptation has been successfully used to synthesize a variety of non-symmetric azobenzenes, demonstrating its versatility and efficiency for producing large quantities of the desired products. beilstein-journals.org

Targeted Synthesis of Iodinated Azobenzene Derivatives

The introduction of iodine atoms onto the azobenzene scaffold is of significant interest, as the resulting aryl iodides are versatile intermediates for further functionalization through cross-coupling reactions.

While methods for direct iodination exist, strategies for functionalizing the ortho position of azobenzenes are particularly sought after, as ortho substituents can significantly influence the photoswitching properties of the molecule. rsc.orgrsc.org One advanced strategy involves the use of hypervalent iodine reagents. researchgate.net For example, ortho-azobenzene-derived diaryliodonium salts can be synthesized in high yields. rsc.org These novel reagents act as effective arylation agents, enabling the transfer of the azobenzene moiety to a wide range of nucleophiles (including O-, N-, C-, and S-nucleophiles) under mild, transition-metal-free conditions. rsc.orgresearchgate.net This provides a direct and versatile route to an unprecedented range of ortho-substituted azobenzenes. researchgate.net

Table 2: Functionalization via Ortho-Azobenzene Diaryliodonium Salts

| Nucleophile Type | Functional Group Introduced |

|---|---|

| Oxygen (O) | Ethers, Esters |

| Nitrogen (N) | Amines, Amides |

| Carbon (C) | Alkyls, Aryls |

Palladium-catalyzed cross-coupling reactions are indispensable tools for modern organic synthesis and are particularly useful for functionalizing aryl iodides. researchgate.net These methods provide a powerful means to construct C–N bonds, enabling the synthesis of complex, non-symmetric azoarenes. nih.gov

One innovative approach employs N-aryl-N′-silyldiazenes as stable equivalents of fragile diazenyl anions. nih.gov These silicon-masked pronucleophiles can be coupled with a diverse set of (hetero)aryl halides, including iodides, under palladium catalysis. nih.govresearchgate.net This C(sp²)−N(sp²) cross-coupling reaction exhibits excellent functional group tolerance and proceeds with high selectivity, avoiding the common side reaction of denitrogenation. nih.gov This strategy allows for the predictable synthesis of a broad range of azoarenes where the aryl iodide component can be varied extensively. organic-chemistry.org

Direct Ortho-Lithiation and Coupling Approaches

Directed ortho-lithiation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgresearchgate.net This method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a wide range of substituents with high regioselectivity.

The effectiveness of a DMG is determined by its ability to coordinate with the lithium cation. baranlab.org Common DMGs are categorized based on their directing ability, with amides, carbamates, and methoxy (B1213986) groups being prominent examples. organic-chemistry.org The choice of solvent and temperature is also critical for the success of DoM reactions. Ethereal solvents like tetrahydrofuran (B95107) (THF) are often used to solvate the organolithium species, and reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions. uwindsor.ca

One of the significant advantages of DoM is its ability to introduce substituents in a highly controlled manner, which is often challenging to achieve through classical electrophilic aromatic substitution reactions that may yield mixtures of ortho and para isomers. wikipedia.org

Table 1: Common Directing Metalation Groups (DMGs) in Ortho-Lithiation

| Directing Group | Structural Formula | Relative Directing Ability |

|---|---|---|

| Carboxamide | -CONR₂ | Strong |

| Carbamate | -OCONR₂ | Strong |

| Sulfonamide | -SO₂NR₂ | Strong |

| Methoxy | -OCH₃ | Moderate |

| Tertiary Amine | -NR₂ | Moderate |

| Halogen | -F, -Cl | Weak |

Synthesis of (E)-Bis(3-iodo-4-methylphenyl)diazene: Methodological Considerations

In this proposed synthesis, the starting material would be 3-iodo-4-methylaniline (B1581167). fishersci.cauni.lu This precursor contains the requisite substitution pattern for one half of the target molecule. The oxidative coupling of two molecules of 3-iodo-4-methylaniline would lead to the formation of the symmetrical this compound.

Several oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or air/oxygen in the presence of a suitable catalyst. The reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to maximize the yield of the desired product and minimize the formation of byproducts like azoxybenzenes.

An alternative approach could involve the reduction of the corresponding nitro compound, 1-iodo-2-methyl-4-nitrobenzene. Reductive coupling methods, for instance, using zinc dust in an alkaline medium, can also yield symmetrical azobenzenes.

Chemo- and Regioselectivity in Substituted Azobenzene Synthesis

Chemo- and regioselectivity are paramount in the synthesis of polysubstituted azobenzenes, ensuring that the desired functional groups are introduced at the correct positions without unintended reactions at other sites.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, during the synthesis of this compound via oxidative coupling of 3-iodo-4-methylaniline, the oxidizing agent should selectively oxidize the amino group to form the azo linkage without affecting the iodo or methyl substituents. The choice of a mild and selective oxidizing agent is therefore crucial.

Regioselectivity , the control of the position of new substituents, is often governed by the electronic and steric properties of the substituents already present on the aromatic ring. In electrophilic aromatic substitution reactions, the directing effects of existing groups determine the position of incoming electrophiles. For example, in an iodotoluene derivative, the interplay between the weakly deactivating iodo group and the activating methyl group will influence the regiochemical outcome of further substitutions. beilstein-journals.org

In the context of directed ortho-lithiation, the DMG exerts primary control over the site of lithiation and subsequent functionalization, offering a powerful tool for achieving high regioselectivity. nih.gov When multiple potential directing groups are present, their relative directing abilities will determine the outcome of the reaction.

Continuous Flow Synthesis Techniques for Azobenzenes

Continuous flow chemistry has emerged as a valuable technology for the synthesis of azobenzenes, offering several advantages over traditional batch processing. beilstein-journals.orgmdpi.com These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability.

The synthesis of azo compounds often involves highly exothermic reactions and the handling of potentially unstable intermediates, such as diazonium salts. mdpi.com Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for efficient heat dissipation, mitigating the risks associated with thermal runaways. This enhanced temperature control can also lead to higher yields and purities by minimizing the formation of thermal degradation byproducts.

Furthermore, the precise control over residence time in a flow reactor allows for the optimization of reaction conditions to maximize the conversion of starting materials and the selectivity for the desired product. Continuous flow setups can be readily automated, enabling reproducible and high-throughput synthesis of a library of azobenzene derivatives. The integration of in-line purification techniques can further streamline the manufacturing process, making it more efficient and cost-effective.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Azobenzenes

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk of thermal runaway with exothermic reactions. | Enhanced safety due to small reaction volumes and efficient heat dissipation. |

| Scalability | Often challenging and requires re-optimization of conditions. | More straightforward scalability by extending reaction time or using larger reactors. |

| Process Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Reproducibility | Can be subject to variations between batches. | High reproducibility due to consistent reaction conditions. |

| Footprint | Larger footprint for large-scale production. | Smaller footprint, more compact equipment. |

Photochemical Mechanisms and Isomerization Dynamics

Fundamental Principles of Azobenzene (B91143) Photoisomerization

The photoisomerization of azobenzene derivatives is a complex process governed by the molecule's electronic structure and the influence of its environment.

The electronic spectrum of azobenzene-based molecules is characterized by two primary absorption bands that correspond to different electronic transitions. nih.gov A strong absorption band, typically in the near-UV region, is attributed to the π → π* transition, while a weaker, broad band in the visible region corresponds to the n → π* transition. scispace.commdpi.com The π → π* transition is symmetry-allowed and therefore has a high molar absorptivity, whereas the n → π* transition is formally symmetry-forbidden, resulting in a much lower intensity. nih.govscispace.com

Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an electronically excited state, either the first excited singlet state (S₁) of nπ* character or the second excited singlet state (S₂) of ππ* character. scispace.com The distinct quantum yields observed for isomerization upon excitation to these different states suggest that different mechanistic pathways are involved. scispace.comnih.gov For many azobenzenes, excitation into the S₁ (nπ) state leads to a higher isomerization quantum yield compared to excitation into the S₂ (ππ) state. scispace.comacs.org

The specific wavelengths for these transitions and the resulting photostationary states are influenced by the substituents on the phenyl rings. For instance, push-pull azobenzenes, which have both electron-donating and electron-withdrawing groups, can exhibit a significant redshift in their ππ* transition. nih.gov In the case of (E)-Bis(3-iodo-4-methylphenyl)diazene, the iodo and methyl groups will influence the energies of the molecular orbitals and thus the absorption characteristics.

Table 1: Key Electronic Transitions in Azobenzene Photoisomerization

| Transition | Excited State | Wavelength Region | Intensity | Isomerization Quantum Yield (Typical) |

|---|---|---|---|---|

| n → π* | S₁ | Visible | Weak | Higher |

Two primary mechanistic pathways have been proposed to describe the photoisomerization of azobenzenes: rotation and inversion. rsc.orgacs.org

Rotation: This pathway involves the torsion or twisting of the CNNC dihedral angle in the excited state. acs.orgarxiv.org Theoretical studies suggest that after excitation, particularly to the S₁ state, the molecule can relax towards a geometry where the phenyl rings are twisted approximately 90° relative to each other. scispace.com At this point, the potential energy surfaces of the excited and ground states come close together, facilitating a non-radiative decay back to the ground state, which can then relax to either the cis or trans isomer. acs.org

Inversion: This pathway involves an in-plane, scissor-like motion of one of the phenyl rings relative to the N=N bond, proceeding through a linear transition state. arxiv.orgresearchgate.net This mechanism is often associated with excitation to the S₂ state. arxiv.org Some studies propose a "concerted inversion" where both NNC angles change simultaneously. acs.orgrsc.org

The dominant pathway can depend on the specific azobenzene derivative, the excitation wavelength, and the surrounding environment. rsc.org While early studies assigned inversion to S₁(nπ) excitation and rotation to S₂(ππ) excitation, more recent computational and experimental work suggests that the rotational pathway is often dominant for both excitations, especially in the gas phase and in non-restrictive environments. acs.orgarxiv.org However, in sterically hindered environments, the inversion pathway may become more significant. rsc.orgrsc.org

The electronic nature of substituents on the phenyl rings plays a crucial role in modulating the photochemical properties and isomerization pathways of azobenzenes. rsc.org Electron-donating and electron-withdrawing groups can alter the energy levels of the S₁, S₂, and ground states, thereby influencing the absorption spectra, quantum yields, and thermal relaxation rates. acs.orgacs.org

For instance, electron-donating groups have been shown to increase the energy barrier for the inversion pathway in the ground state, while electron-withdrawing groups tend to decrease it. acs.org In some cases, the presence of specific substituents can lead to a preference for one isomerization mechanism over the other. nih.gov A study on para-substituted azobenzenes in ionic liquids found that both rotation and inversion mechanisms can occur, depending on the nature of the solvent and the substituent. nih.gov

The introduction of electron-directing groups at the meta position has been shown to affect the energy levels of the frontier orbitals and the stability of the Z and E isomers. mdpi.com In the case of this compound, the iodine atom acts as a weakly deactivating group (electron-withdrawing through induction, but electron-donating through resonance), while the methyl group is a weak electron-donating group. The interplay of these electronic effects at the meta and para positions will influence the potential energy surfaces of the excited states and, consequently, the dynamics of photoisomerization.

Photoisomerization Dynamics in the Condensed Phase

The photoisomerization dynamics of azobenzenes in the condensed phase are significantly influenced by the surrounding environment, such as the solvent or a solid matrix. rsc.org

The polarity and viscosity of the solvent can have a pronounced effect on the kinetics of both photoisomerization and thermal back-isomerization. researchgate.net Studies have shown that solvent polarity can alter the rate of thermal cis-to-trans isomerization; for example, this process is often faster in more polar solvents. researchgate.net The solvent can also affect the photostationary state, which is the equilibrium ratio of cis and trans isomers under continuous irradiation. researchgate.net

In terms of the photoisomerization mechanism, the solvent environment can influence the preferred pathway. For instance, in a viscous solvent like ethylene (B1197577) glycol, the rotational motion required for the rotation pathway can be hindered, leading to a greater contribution from the inversion pathway. acs.org This is in contrast to less viscous solvents like hexane, where the rotational channel is more facile. acs.org The steric hindrance imposed by the solvent cage can slow down the large-amplitude motions associated with isomerization. rsc.org

The photoisomerization of azobenzenes is an ultrafast process that involves nonadiabatic transitions between different electronic potential energy surfaces. nih.gov A key feature of these surfaces is the presence of conical intersections (CIs), which are points of degeneracy between two electronic states. nih.govaip.org These CIs act as efficient funnels for the rapid, radiationless decay from an excited electronic state back to the ground state. nih.govpnas.orgnih.gov

Theoretical simulations have shown that after photoexcitation, the molecule's geometry distorts and moves towards a CI. nih.gov For the rotational pathway, a twisted conical intersection is approached, while the inversion pathway may proceed through a planar-sloped conical intersection. acs.orgnih.gov The dynamics of the molecule passing through the CI determine the outcome of the photoreaction, i.e., whether it returns to the initial isomer or converts to the other. pnas.org The topology of the potential energy surfaces and the location of these CIs are critical in determining the efficiency and speed of the photoisomerization process. aip.orgpnas.org Ultrafast spectroscopic techniques have been employed to probe the dynamics around these conical intersections, revealing the complex interplay of electronic and nuclear motions that govern the isomerization. rsc.orgpnas.orgnih.gov

Thermal Isomerization and Relaxation of the Z-Isomer: Kinetic and Mechanistic Studies

The thermal isomerization from the metastable Z-isomer (cis) to the thermodynamically stable E-isomer (trans) is a crucial characteristic of azobenzene derivatives. This process occurs spontaneously in the dark and is highly dependent on the molecular structure and the surrounding environment. For this compound, the presence of both iodo and methyl groups is expected to influence the kinetics and mechanism of this relaxation process.

Two primary mechanisms are proposed for the thermal Z → E isomerization of azobenzenes: rotation and inversion. The rotational pathway involves a rotation around the N=N double bond, which is facilitated by a transition state with significant charge separation, making it sensitive to solvent polarity. mcgill.ca In contrast, the inversion mechanism proceeds through a planar transition state where one of the nitrogen atoms undergoes a change in hybridization from sp² to sp. nih.gov The operative mechanism is largely dictated by the electronic nature of the substituents on the phenyl rings.

Substituents influence the rate of thermal relaxation. For instance, studies on methyl-substituted azobenzenes have shown that the position of the methyl group is critical. Ortho-methylation, in particular, has been demonstrated to significantly slow down the thermal cis-to-trans isomerization. nih.gov This effect is attributed to steric hindrance in the transition state. In the case of this compound, the methyl groups are in the para position relative to the azo bridge, which is expected to have a less pronounced steric effect compared to ortho substitution. However, electronic effects of the methyl group, as an electron-donating group, can still play a role.

The interplay of the electron-donating methyl group and the electron-withdrawing iodo group in this compound makes a precise prediction of its thermal relaxation rate challenging without experimental data. However, based on general trends, a half-life in the range of hours to days at room temperature in common organic solvents can be anticipated.

Table 1: Representative Thermal Isomerization Data for Substituted Azobenzenes in Different Solvents

| Compound | Solvent | Half-life (τ₁/₂) at 25°C | Activation Energy (Ea) (kJ/mol) | Proposed Mechanism |

| 3,3'-Dimethylazobenzene | Toluene | ~8.5 hours | Not Reported | Inversion/Rotation |

| 4-Methoxyazobenzene | BMIM PF₆ | ~3.5 hours (at 298 K) | 91.8 | Rotation |

| 4-Anilino-4'-nitroazobenzene | Dichloromethane | ~10.5 minutes | 68.3 | Rotation |

This table is interactive. Data is sourced from studies on analogous compounds to provide a comparative context. nih.govmdpi.com

Advanced Photochemical Studies of Azobenzene Derivatives

Advanced photochemical studies, particularly those employing ultrafast spectroscopy, have been instrumental in elucidating the complex dynamics of azobenzene isomerization following photoexcitation. oup.com These studies probe the transient species and reaction pathways on femtosecond to picosecond timescales.

Upon absorption of a photon, typically in the UV-A or visible region, an azobenzene derivative is promoted to an electronically excited state, such as the S₁ (n,π) or S₂ (π,π) state. For most azobenzenes, excitation to the S₂ state is followed by rapid internal conversion to the S₁ state, occurring on a sub-picosecond timescale. oup.comacs.org The subsequent isomerization from the E to the Z form is then believed to occur primarily from the S₁ state.

Semiclassical dynamics simulations on methyl-substituted azobenzenes suggest that the photoisomerization proceeds via a rotational pathway. tandfonline.comresearchgate.net The substitution pattern has been shown to significantly affect the isomerization dynamics. For example, ortho-methyl groups can sterically hinder the rotation, potentially affecting the quantum yield and speed of isomerization. While the 4-methyl substitution in this compound is less sterically demanding, it can still influence the electronic potential energy surfaces of the excited states.

Femtosecond transient absorption spectroscopy is a powerful technique to track these ultrafast processes. A typical experiment on an azobenzene derivative would reveal the rapid decay of the initially populated excited state (e.g., S₂) and the subsequent evolution of the S₁ state, which then decays as the molecule moves along the isomerization coordinate towards a conical intersection with the ground state (S₀). oup.comresearchgate.net The time constants for these decays provide direct information about the rates of these fundamental photochemical steps.

Table 2: Ultrafast Dynamics of Representative Azobenzene Derivatives Following S₂ (π,π) Excitation*

| Compound | Solvent | S₂ Lifetime (τ₁) | S₁ Lifetime (τ₂) | Isomerization Pathway |

| trans-Azobenzene | Hexane | ~0.9 ps | ~13 ps | Inversion (from S₁) |

| trans-Azobenzene | Acetonitrile | ~1.2 ps | ~16 ps | Inversion (from S₁) |

| trans-(4-methoxyphenylazo)-4'-nitrobenzene | Acetonitrile | < 1 ps | < 6 ps | Rotation (from S₁) |

This table is interactive. Data is derived from femtosecond transient absorption studies on azobenzene and a push-pull derivative to illustrate typical timescales of excited-state relaxation. acs.orgresearchgate.net

For this compound, a transient absorption study would be expected to reveal similar ultrafast dynamics. The specific lifetimes of the excited states would be modulated by the electronic and steric effects of the 3-iodo and 4-methyl substituents, as well as any potential heavy-atom effects from the iodine.

Computational and Theoretical Investigations of E Bis 3 Iodo 4 Methylphenyl Diazene

Quantum Chemical Calculations: Electronic Structure and Energy Landscapes

Quantum chemical calculations are fundamental to understanding the behavior of azobenzene (B91143) derivatives at a molecular level. These methods allow for the detailed exploration of electronic structures and the energetic pathways of isomerization.

Density Functional Theory (DFT) and Ab Initio Methods in Azobenzene Research

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of azobenzene derivatives. bohrium.comnih.gov DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31++G(d,p), are utilized to determine properties like dipole moments, polarizabilities, and HOMO/LUMO energies for both trans and cis configurations. bohrium.comnih.gov These calculations have shown that trans isomers are generally more stable than their cis counterparts. kpfu.ru

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also crucial in studying azobenzene systems. nih.govrsc.org Techniques such as second-order Møller-Plesset perturbation theory (MP2) and the approximate coupled-cluster singles-and-doubles model (CC2) provide accurate geometries and electronic spectra for both isomers. acs.org These methods have been instrumental in verifying the planar structure of trans-azobenzene and in calculating vertical excitation energies, which often show good agreement with experimental data. acs.org Real-time propagation time-dependent density functional theory (rt-TDDFT) combined with molecular dynamics has also been employed to study the photoisomerization process, highlighting the significant role of the laser wavelength in the transition. acs.orgacs.org

Potential Energy Surfaces and Transition State Analysis for Isomerization

The isomerization of azobenzenes, the process of converting between the E (trans) and Z (cis) forms, is a key feature of their functionality. Theoretical studies have identified two primary mechanisms for this transformation: rotation around the N=N double bond and inversion at one of the nitrogen atoms. rsc.orgresearchgate.net

Computational studies involving the calculation of potential energy surfaces (PES) are essential for elucidating these mechanisms. acs.orgresearchgate.net By mapping the energy of the molecule as a function of its geometry, researchers can identify the lowest energy pathways for isomerization. For the ground state (S₀), the inversion pathway is generally found to be preferred. acs.orgresearchgate.net However, upon photoexcitation, the mechanism can change. Following n → π* (S₁ ← S₀) excitation, the rotation mechanism is often dominant, facilitated by the presence of a conical intersection between the ground and first excited states. nih.govacs.org For π → π* (S₂ ← S₀) excitation, a concerted-inversion pathway may also become accessible. nih.govacs.org

Transition state analysis helps to pinpoint the specific molecular configurations that represent the energy barriers for these transformations. acs.orgscispace.com Direct molecular dynamics simulations, using methods like the semiempirical PM3, can be used to identify the transition state and study the subsequent dynamics of the isomerization reaction. acs.org

Role of Substituents (Iodine, Methyl) on Electronic Distribution and Energetics

The electronic and energetic properties of azobenzene can be significantly tuned by introducing substituents onto the phenyl rings. The presence of both iodine and methyl groups on (E)-Bis(3-iodo-4-methylphenyl)diazene influences its behavior.

Electron-donating groups, such as the methyl group (-CH₃), and electron-withdrawing groups, like iodine (-I), alter the electronic distribution within the molecule. acs.orgmdpi.com Generally, electron-donating substituents tend to increase the energy barrier for isomerization along the inversion pathway in the ground state, while electron-withdrawing groups decrease it. acs.orgresearchgate.net This is because these substituents modify the electron density around the azo bridge, affecting the stability of the transition states.

Computational studies on substituted azobenzenes have shown that these modifications can lead to shifts in the absorption spectra and changes in the thermal relaxation rates from the Z to the E isomer. mdpi.com For instance, the introduction of substituents can affect the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the molecule's electronic and optical properties. mdpi.com

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the electronic behavior of molecules. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and spectroscopic properties. semanticscholar.org

For azobenzene and its derivatives, the HOMO-LUMO gap is directly related to the energy required for electronic excitation. A smaller gap generally implies that the molecule can be excited by lower-energy light. semanticscholar.org In azobenzene, the LUMO is typically derived from the π* orbital, while the HOMO is from the π orbital. The n orbital, which is at a lower energy level than the π orbital, becomes the HOMO-1. rsc.org

Substituents play a crucial role in modulating the HOMO-LUMO gap. researchgate.net Both electron-donating and electron-withdrawing groups can alter the energies of these frontier orbitals, leading to changes in the absorption spectra. mdpi.com For instance, introducing different substituents can cause a red-shift (a shift to longer wavelengths) in the absorption bands. researchgate.net This tunability of the HOMO-LUMO gap is a key strategy in designing azobenzene-based photoswitches that respond to specific wavelengths of light. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for studying the conformational behavior of azobenzene derivatives over time. tuiasi.ro These simulations model the atomic motions of the molecule, offering insights into its flexibility and the structural changes that occur during processes like isomerization.

For this compound, MD simulations can reveal how the bulky iodine and methyl substituents affect the conformational freedom of the phenyl rings and the dynamics of the E-to-Z isomerization. These simulations, often coupled with quantum mechanical calculations (QM/MM methods), can provide a detailed picture of the solvent's role and the specific molecular motions involved in the switching process. scispace.com

Theoretical Studies of Excited State Dynamics

Understanding the behavior of azobenzene derivatives after they absorb light requires theoretical studies of their excited state dynamics. When a molecule is promoted to an excited electronic state, it can undergo various processes, including isomerization, fluorescence, or non-radiative decay back to the ground state.

Surface hopping simulations, which are a type of semiclassical method, are frequently used to model the photoisomerization dynamics of azobenzene and its derivatives. researchgate.net These simulations can predict the pathways of excited state decay and help to interpret experimental results from transient spectroscopy. researchgate.net

Theoretical studies have elucidated that upon n → π* or π → π* excitation, the azobenzene molecule moves from its initial ground state potential energy surface to an excited state surface. rsc.org The subsequent dynamics on the excited state surface, including the possibility of crossing between different excited states, ultimately determine the efficiency of the photoisomerization process. rsc.orgsemanticscholar.org These computational approaches have been essential in confirming that torsion around the N=N double bond is the primary mechanism for isomerization following π → π* excitation, while inversion is more likely after n → π* excitation. rsc.org

Computational Predictions of Photoisomerization Mechanisms for Iodinated Derivatives on Surfaces

Computational and theoretical investigations provide crucial insights into the photoisomerization mechanisms of azobenzene derivatives on surfaces, a key area for the development of molecular switches and light-responsive materials. While direct computational studies on this compound are not extensively documented in publicly available research, a wealth of theoretical work on related halogenated azobenzenes on noble metal surfaces, particularly Au(111), allows for well-founded predictions regarding its behavior.

Theoretical studies employing methods such as Density Functional Theory (DFT) are instrumental in elucidating the intricate interplay between the molecular structure of azobenzene derivatives, their interaction with the substrate, and the resulting photophysical properties. For halogenated azobenzenes, these investigations have highlighted the significant role of intermolecular interactions, such as halogen bonding, in dictating the self-assembly and switching competency of the molecules on a surface. mdpi.comresearchgate.net

Computational models predict that the introduction of iodine atoms, as in this compound, will have a pronounced effect on its electronic structure and, consequently, its photoisomerization pathway. DFT calculations on other iodinated azobenzenes have shown that iodine substituents can lead to a bathochromic (red) shift of the π→π* absorption band. nih.gov This shift could alter the optimal wavelength for inducing the E-to-Z (trans-to-cis) isomerization.

Furthermore, computational studies suggest that the mechanism of photoisomerization on a surface can differ significantly from that in solution. For azobenzene derivatives on Au(111), the isomerization process is not always a simple rotation or inversion around the N=N bond. Instead, it can be influenced by the electronic coupling between the molecule and the metallic substrate. The surface can quench excited states, potentially lowering the quantum yield of isomerization. nih.govresearchgate.net The efficiency of photoisomerization is also predicted to be dependent on factors such as the packing density of the molecular layer and steric hindrance between adjacent molecules. nih.govresearchgate.net

For halogenated azobenzenes like 4,4'-dibromo-azobenzene adsorbed on a Au(111) surface, computational simulations combined with experimental observations have shown that the molecules self-assemble into well-ordered structures. mdpi.comresearchgate.net Upon UV irradiation, these molecules undergo conformational changes consistent with the expected trans-to-cis photoisomerization. mdpi.comresearchgate.net It is computationally plausible that this compound would exhibit similar behavior, forming self-assembled monolayers where the iodine and methyl groups influence the packing arrangement. The iodine atoms, in particular, are predicted to participate in halogen bonding, which could stabilize specific isomeric states. nih.govresearchgate.net

Theoretical calculations have also shed light on the thermal stability of the Z-isomer of halogenated azobenzenes. The introduction of iodine has been shown to decrease the thermal half-life of the Z-isomer, facilitating a faster relaxation back to the more stable E-isomer. nih.gov This is a critical parameter for the design of molecular switches, as it determines the persistence of the "switched" state.

The following table summarizes key findings from computational and theoretical studies on various halogenated azobenzene derivatives, which can be used to infer the expected properties of this compound on a surface.

| Azobenzene Derivative | Surface/Environment | Computational Method | Key Predicted Findings |

| Fluorinated Iodo-azobenzenes | MeCN (solution) | DFT | Iodine strengthens halogen bonding; bathochromic shift of π→π* band; diminished thermal half-life of Z-isomer. nih.gov |

| 4,4'-dibromo-azobenzene (Br-AB) | Au(111) | STM/DFT | Self-assembles into ordered structures; UV light induces trans-to-cis isomerization. mdpi.comresearchgate.net |

| Azobenzene-substituted Alkanethiolates | Au(111) | Kelvin Probe/Quantum Mechanics | Low photoisomerization efficiency, influenced by packing density and steric constraints. nih.govresearchgate.net |

| General Azobenzene Derivatives | Au(111) | Ab initio pseudopotential DFT | STM images of isomers can be simulated; adsorption on the surface affects the ability to photoisomerize. researchgate.net |

Supramolecular Assemblies and Interactions Involving Diazene Units

Azobenzene (B91143) Derivatives as Building Blocks for Supramolecular Architectures

Azobenzene and its derivatives are highly valued as photoactive building blocks for constructing dynamic supramolecular architectures. researchgate.netnih.gov Their ability to undergo efficient and reversible E/Z photoisomerization upon light excitation introduces an element of external control into a vast array of chemical systems. researchgate.netnih.gov This photochromism induces significant changes in the molecule's physicochemical properties, which has been harnessed to create photo-controllable molecular devices, machines, and materials. nih.gov

The integration of azobenzenes into supramolecular structures allows for the light-induced modulation of chemical reactions, enzyme activities, and ion channels. researchgate.net They are of high interest in supramolecular chemistry for applications such as integration into molecular cages to control the uptake or release of guest molecules. researchgate.net The large-scale shape changes associated with isomerization can be exploited to generate significant motion, forming the basis of molecular machines. researchgate.net Furthermore, azobenzene-based supramolecular fluids have been used to direct the formation of complex metal-organic framework (MOF) superstructures, creating unique morphologies like flower-like architectures. chemrxiv.org

The versatility of azobenzene derivatives is enhanced through chemical modification. For instance, combining the photoresponsive nature of azobenzene with the supramolecular capabilities of pyridyl groups creates azo-pyridines, which can form multifunctional responsive materials through noncovalent interactions. acs.org Similarly, symmetrical, highly fluorinated azobenzenes bearing iodine substituents have been demonstrated as effective supramolecular building blocks, capable of forming ordered structures through halogen bonding. researchgate.netnih.govbeilstein-journals.org These examples underscore the principle that targeted synthesis can fine-tune the properties of azobenzenes for specific applications in advanced materials and systems. rsc.org

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)

The distinct geometries and polarities of the E and Z isomers of azobenzene derivatives make them excellent guests for macrocyclic hosts like cyclodextrins (CDs). nih.gov This interaction forms the basis of host-guest systems where molecular recognition and assembly can be controlled by light. rsc.orgrsc.org Cyclodextrins, being water-soluble macrocyclic oligosaccharides with a hydrophobic inner cavity, are particularly well-suited for encapsulating the hydrophobic azobenzene moiety. nih.gov

The binding affinity between an azobenzene derivative and a cyclodextrin (B1172386) often depends on the isomeric state of the guest molecule. Typically, the linear and less polar trans isomer fits more snugly into the CD cavity, forming a stable inclusion complex. rsc.orgrsc.org Upon irradiation with UV light, isomerization to the bent and more polar cis form can lead to its expulsion from the host, as it is a poorer fit for the cavity. rsc.org This reversible inclusion and exclusion process can be harnessed to drive more complex supramolecular changes. rsc.orgrsc.org

For example, researchers have fabricated multiple-responsive supramolecular vesicles through the complexation of β-cyclodextrin (β-CD) with a dual-responsive amphiphile containing an azobenzene group. rsc.org The formation and dissociation of these vesicles could be reversibly controlled by light, demonstrating a sophisticated application of this host-guest interaction. rsc.org Interestingly, while the conventional azobenzene/β-CD system shows stronger binding with the trans isomer, a fluoro-substituted azobenzene derivative was found to bind more tightly in its cis form, highlighting how substitution patterns can invert the typical binding preference. rsc.org

| Azobenzene Derivative | Isomer | Association Constant (Ka) in M-1 | Reference |

|---|---|---|---|

| Fluoro-substituted azobenzene (F-azo-COOH) | trans | 2.1 ± 0.2 × 103 | rsc.org |

| cis | 3.0 ± 0.3 × 103 |

Light-Controlled Molecular Recognition and Self-Assembly Processes

The photoisomerization of azobenzene is a powerful tool for controlling molecular recognition and self-assembly processes in real-time. beilstein-journals.org The structural transformation from the planar trans isomer to the non-planar cis isomer, induced by UV light, alters the molecule's shape, dipole moment, and absorption spectrum. beilstein-journals.org This change can be reversed with visible light or heat, providing a fully reversible switching mechanism. beilstein-journals.orgbeilstein-journals.org This capability allows for precise, non-invasive, and spatiotemporal control over supramolecular systems.

Light-controlled self-assembly has been demonstrated in various contexts. For instance, azobenzene-containing phospholipids (B1166683) dispersed in water form aggregates whose structure and stability can be manipulated by light. acs.org Irradiation can trigger the isomerization of the azobenzene units, leading to the disruption of the aggregates and the release of entrapped substances, a process that can be reversed to reform the initial structures. acs.org This principle has also been applied to non-photoresponsive nanoparticles by using a photoswitchable medium that modulates interparticle interactions in response to light, guiding their assembly and disassembly. researchgate.net

In the realm of molecular electronics, the photoisomerization of azobenzene has been used to create light-controlled molecular switches in nanoscale metal-molecule-metal junctions. nih.govsemanticscholar.org The conformational change of the molecule upon isomerization alters the tunneling barrier length, leading to a measurable change in electrical conductance. semanticscholar.org This demonstrates that the light-induced motion at the single-molecule level can be translated into a functional electronic response, opening avenues for photo-addressable molecular devices.

Noncovalent Interactions in Diazene-Containing Systems (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The stability and structure of supramolecular assemblies containing diazene (B1210634) units are governed by a variety of noncovalent interactions. nih.govresearchgate.net These weak forces, including hydrogen bonding, halogen bonding, and π-π stacking, act cooperatively to direct the self-assembly of molecules into well-defined architectures. nih.gov

Hydrogen Bonding: In systems like 4-anilino-4'-nitroazobenzene assembled on a gold surface, hydrogen bonds are the primary driving force for the formation of ordered structures, including star-shaped and linear patterns. rsc.org

π-π Stacking: This interaction is crucial for the association of aromatic systems. wikipedia.orgresearchgate.net The aromatic rings of azobenzene derivatives can stack in several geometries (e.g., face-to-face, edge-to-face), contributing significantly to the stability of the resulting supramolecular frameworks. wikipedia.orgnih.gov The interplay between π-π stacking and other noncovalent forces is often essential for creating stable, porous supramolecular materials. nih.govnih.gov

Halogen Bonding: This is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. wikipedia.orgmdpi.com It is particularly relevant for iodinated compounds like (E)-Bis(3-iodo-4-methylphenyl)diazene. The iodine atom can act as a potent halogen bond donor, forming strong and specific interactions with acceptors like nitrogen or oxygen atoms. beilstein-journals.orgresearchgate.net This interaction has been exploited in crystal engineering to assemble molecules into predictable supramolecular architectures. researchgate.netnih.gov The strength of halogen bonds can rival that of hydrogen bonds and can be tuned by modifying the substituents on the aromatic ring. researchgate.net

| Interaction Type | Typical Energy Range (kcal/mol) | Key Features |

|---|---|---|

| Hydrogen Bond | ~5 - 30 | Highly directional; involves a hydrogen atom bonded to an electronegative atom. |

| Halogen Bond | ~1 - 40 | Highly directional; involves an electrophilic halogen atom (σ-hole). nih.gov |

| π-π Stacking | ~1 - 10 | Involves interactions between aromatic π-systems; can be face-to-face or edge-to-face. wikipedia.org |

| Van der Waals Forces | < 5 | Non-directional; result from transient dipoles. libretexts.org |

Integration of Iodinated Azobenzenes into Supramolecular Frameworks

The introduction of iodine atoms onto the azobenzene scaffold, as in this compound, provides a powerful tool for directing the assembly of supramolecular frameworks through halogen bonding. beilstein-journals.org Hypervalent iodine derivatives, in particular, are recognized for their ability to act as Lewis acids and form strong halogen bonds. researchgate.netbohrium.com

The strength of the halogen bond can be significantly enhanced by introducing electron-withdrawing groups on the azobenzene ring, which increases the positive character of the σ-hole on the iodine atom. beilstein-journals.org For example, the introduction of iodoethynyl groups onto a fluorinated azobenzene was shown to strengthen its halogen bonding donor properties significantly. researchgate.net This tunability allows for the rational design of complex architectures. The interplay between halogen bonding and other noncovalent forces, such as π-π stacking, can lead to mutual enhancement, further stabilizing the resulting supramolecular framework. researchgate.net Therefore, iodinated azobenzenes are highly promising components for creating advanced, functional materials where structure and properties can be precisely controlled.

Advanced Research Applications and Functional Materials Development

Molecular Switching Devices and Optoelectronic Components

The ability of azobenzene (B91143) derivatives to undergo reversible photoisomerization between their trans (E) and cis (Z) forms upon light irradiation is the fundamental principle behind their application as molecular switches. mcgill.ca This light-induced transformation results in significant changes in molecular geometry, dipole moment, and absorption spectra, which can be harnessed to control material properties at the nanoscale.

Design Principles for Light-Driven Molecular Switches

The design of effective light-driven molecular switches based on azobenzene scaffolds like (E)-Bis(3-iodo-4-methylphenyl)diazene is guided by several key principles. The substitution pattern on the phenyl rings plays a crucial role in tuning the photochemical properties. The presence of iodo and methyl groups at the 3 and 4 positions, respectively, is expected to influence the electronic and steric characteristics of the molecule.

The iodine atoms, being electron-withdrawing and heavy, can potentially influence the absorption spectra, shifting the π-π* and n-π* transition bands. This is a critical factor for achieving wavelength-selective switching. Furthermore, the heavy atom effect of iodine might impact the rates of intersystem crossing, potentially influencing the quantum yields of photoisomerization and the lifetimes of the excited states. The methyl groups, being weakly electron-donating, can also subtly modify the electronic landscape of the molecule.

The general design principles for azobenzene-based molecular switches are summarized in the table below:

| Design Principle | Influence on Switching Properties | Relevance to this compound |

| Electronic Effects of Substituents | Modifies the absorption maxima (λmax) of the E and Z isomers, influencing the wavelengths of light required for switching. | The iodo (electron-withdrawing) and methyl (electron-donating) groups will alter the energy levels of the molecular orbitals, thereby tuning the absorption spectra. |

| Steric Effects of Substituents | Affects the thermal stability of the Z-isomer and can influence the kinetics of the photoisomerization process. | The bulky iodine atoms could potentially destabilize the Z-isomer, leading to faster thermal back-isomerization to the more stable E-form. |

| Heavy Atom Effect | Can enhance intersystem crossing, potentially affecting the photoisomerization quantum yield and promoting phosphorescence. | The presence of iodine atoms is a classic example of the heavy atom effect, which could lead to unique photophysical behavior. |

| Molecular Environment | The surrounding matrix (e.g., polymer, liquid crystal, self-assembled monolayer) can constrain the isomerization process and affect switching efficiency. | Incorporation into various matrices would be a key step in developing functional devices. |

Photoresponsive Materials and Polymers

The incorporation of photochromic molecules like this compound into polymeric matrices is a powerful strategy for creating macroscopic materials whose properties can be controlled by light. The photoisomerization of the embedded azobenzene units can induce changes in the polymer's shape, polarity, and optical properties.

For instance, embedding this diazene (B1210634) into a polymer film could allow for the reversible modulation of the material's refractive index, a property crucial for applications in optical data storage and holography. The significant change in the shape of the azobenzene molecule during the E to Z transition can create free volume within the polymer, leading to macroscopic changes such as photo-induced expansion or contraction. This principle is the basis for developing photo-actuating materials.

Photo-Control of Chemical Reactivity and Catalysis

The light-induced structural changes in azobenzene derivatives can be used to control chemical reactions and catalytic activity. By incorporating a molecule like this compound into a catalyst or a reactive molecule, its functionality can be switched on or off with light. For example, the isomerization could alter the steric hindrance around a catalytic center, thereby modulating its access to substrates. While specific applications of this compound in this area have not been reported, the general principle is a burgeoning field of research.

Development of Sensors and Actuators

The distinct properties of the E and Z isomers of azobenzenes make them excellent candidates for the development of sensors and actuators. A change in the environment (e.g., pH, presence of a specific ion) could favor one isomeric state over the other, leading to a detectable color change, making it a chemical sensor.

More prominently, the mechanical work generated by the collective isomerization of many azobenzene molecules within a material can be harnessed to create actuators. Polymers containing this compound could potentially be fabricated into light-driven actuators that can bend, twist, or crawl in response to specific wavelengths of light. The iodo-substituents might offer advantages in terms of the magnitude of the photo-induced motion due to their larger volume compared to hydrogen.

Bio-Mimetic Systems and Controlled Biological Processes

Photo-switchable molecules are increasingly being explored for their potential to control biological processes with high spatial and temporal precision. Azobenzene derivatives can be designed to interact with biological targets like enzymes or ion channels, and their binding affinity can be modulated with light. While there is no clinical trial data, the fundamental research in this area is promising. For instance, a drug molecule could be functionalized with an azobenzene unit like this compound, rendering it inactive in its E form. Upon irradiation of a specific tissue with light, the molecule would switch to its active Z form, allowing for targeted drug delivery. The specific substitutions on the phenyl rings would be critical for tuning the molecule's biocompatibility and its interaction with the biological target.

Applications in Energy Conversion and Storage (e.g., Solar Thermal Fuels)

A fascinating application of azobenzene isomerization is in the field of molecular solar thermal (MOST) fuels. In this concept, the energy of a photon is captured and stored as chemical energy in the higher-energy Z-isomer. This stored energy can then be released as heat on demand, triggered by a stimulus such as a catalyst or a different wavelength of light, which reverts the molecule to its lower-energy E-isomer.

The energy storage density of a MOST system is directly related to the energy difference between the E and Z isomers. The electronic and steric effects of the iodo and methyl substituents in this compound would play a crucial role in determining this energy difference. Research into halogenated azobenzenes for MOST applications is an active area, as halogen bonding can influence the stability of the isomers and the energy release profile.

Below is a table summarizing the potential research findings for this compound based on the properties of similar azobenzene derivatives:

| Application Area | Potential Research Finding |

| Molecular Switching | Exhibits reversible photoisomerization with distinct absorption bands for the E and Z isomers, potentially shifted by the iodo and methyl groups. |

| Photoresponsive Polymers | When incorporated into a polymer matrix, induces significant changes in the material's optical and mechanical properties upon light irradiation. |

| Sensors | The isomerization equilibrium is sensitive to environmental stimuli, leading to a colorimetric response. |

| Actuators | Polymer films containing the compound demonstrate macroscopic photo-induced motion. |

| Solar Thermal Fuels | The Z-isomer possesses a significant energy storage capacity, with the potential for controlled heat release. |

Conclusion and Future Research Perspectives

Summary of Key Research Findings on Substituted Diazene (B1210634) Compounds

Substituted diazene compounds, also known as azobenzenes, are a well-studied class of molecules renowned for their unique photochemical properties. A central feature is their ability to undergo reversible E/Z (or trans/cis) isomerization upon irradiation with light of specific wavelengths. This photoswitching capability has made them focal points in the development of molecular switches, optical data storage, and light-responsive materials.

The electronic and steric nature of substituents on the phenyl rings significantly influences the properties of diazene compounds. Electron-donating or -withdrawing groups can tune the absorption spectra of the E and Z isomers, affecting the wavelengths required for isomerization. For instance, ortho-substitution can dramatically increase the thermal half-life of the Z-isomer, making it more stable and suitable for applications requiring bistable states. researchgate.netbeilstein-journals.org

Halogenation, in particular, has emerged as a powerful tool in modifying the properties of azobenzenes. Halogen atoms can influence the molecule's electronic structure and introduce specific non-covalent interactions, such as halogen bonding.

| Property | General Effect of Substitution | Key Research Area |

| Photoisomerization | Substituents alter the wavelengths for E↔Z switching and quantum yields. | Molecular switches, photosensitive polymers. |

| Thermal Stability | Steric hindrance at ortho positions can prolong the half-life of the Z-isomer. | Bistable materials, data storage. |

| Electronic Properties | Electron-donating/withdrawing groups modify the HOMO-LUMO gap and absorption spectra. | Dyes, nonlinear optics. |

| Supramolecular Assembly | Functional groups can direct crystal packing and self-assembly through hydrogen or halogen bonding. | Liquid crystals, functional surfaces. |

Unexplored Research Avenues and Methodological Challenges

The specific structure of (E)-Bis(3-iodo-4-methylphenyl)diazene, with its iodine and methyl substituents, presents several intriguing and unexplored research avenues. The interplay between the electron-donating methyl group and the halogen-bonding capabilities of the iodine atom could lead to novel material properties.

Potential Research Directions:

Synthesis and Characterization: The primary and most crucial step would be the synthesis of this compound. A plausible route involves the diazotization of 3-iodo-4-methylaniline (B1581167), a commercially available precursor sigmaaldrich.com, followed by a coupling reaction. unb.camdpi.com Subsequent characterization using NMR, mass spectrometry, and single-crystal X-ray diffraction would be essential to confirm its structure.

Photochemical and Photophysical Studies: A thorough investigation of its photoswitching behavior, including quantum yields and thermal relaxation rates, would be necessary to assess its potential as a molecular switch.

Halogen Bonding and Supramolecular Chemistry: The presence of iodine atoms suggests the potential for forming strong and directional halogen bonds. nih.gov Studies on its co-crystallization with halogen bond acceptors could reveal novel supramolecular architectures. researchgate.netresearchgate.net

Methodological Challenges:

Synthetic Yield and Purity: Azo coupling reactions can sometimes lead to mixtures of products or require careful optimization to achieve good yields, especially with substituted anilines.

Crystallization: Obtaining single crystals suitable for X-ray diffraction can be challenging but is critical for understanding the solid-state packing and intermolecular interactions.

Isomer Separation: In some cases, separating the E and Z isomers can be difficult, which may complicate the study of their individual properties.

Potential for Novel Functional Material Design Leveraging Halogenation

Halogenation is a key strategy in the design of advanced functional materials, and the iodine atoms in the proposed molecule are of particular interest. Iodine is an excellent halogen bond donor, an interaction that is increasingly being used to construct complex supramolecular assemblies. researchgate.netbeilstein-journals.orgnih.gov

The introduction of iodine into the azobenzene (B91143) framework could be leveraged for:

Liquid Crystal Design: Halogen bonding can be used to control the alignment of molecules, which is a fundamental principle in the design of liquid crystals. The directional nature of the N···I halogen bond has been shown to stabilize specific phases and influence the photoresponsive behavior of liquid crystalline materials. researchgate.net

Photoresponsive Surfaces: Azobenzene derivatives can be grafted onto surfaces to create materials that change their properties, such as wettability or adhesion, in response to light. The halogen atoms could serve as anchor points for surface modification or to control the packing of the molecules on the surface.

Nonlinear Optical (NLO) Materials: The introduction of heavy atoms like iodine can enhance the NLO properties of organic molecules. This could make this compound a candidate for applications in photonics and optoelectronics.

| Potential Application | Role of Halogenation (Iodine) |

| Liquid Crystals | Directing molecular alignment through halogen bonding. |

| Photoswitchable Polymers | Creating cross-links or specific intermolecular interactions. |

| Supramolecular Gels | Driving self-assembly into fibrous networks. |

| Solid-State Sensors | Modifying crystal packing to influence response to analytes. |

Interdisciplinary Research Opportunities for Diazene Chemistry

The study of diazene compounds is inherently interdisciplinary, bridging organic synthesis, physical chemistry, materials science, and even biology. The potential investigation of this compound opens up several avenues for collaborative research:

Materials Science and Engineering: In partnership with materials scientists, the compound could be incorporated into polymers, glasses, or other matrices to create novel photoactive materials. Its potential for forming ordered structures through halogen bonding would be of significant interest. mdpi.com

Computational Chemistry: Theoretical studies, such as Density Functional Theory (DFT) calculations, would be invaluable in predicting the molecule's electronic structure, absorption spectra, and the energetics of its isomerization. researchgate.netbeilstein-journals.org This can guide experimental work and provide deeper insights into its behavior.

Nanoscience and Nanotechnology: Diazene-based molecular switches can be used to create nanoscale devices, such as light-operated valves in nanochannels or molecular machines. The specific substitutions on the title compound could be tailored for integration into such systems.

Medicinal Chemistry and Biology: While beyond the immediate scope of this article, some azo compounds have biological activity. Future research could explore the potential of halogenated diazenes in biochemical applications, although this would require extensive and separate investigation. researchgate.netmit.edu

Q & A

Q. What are the optimal synthetic routes for (E)-Bis(3-iodo-4-methylphenyl)diazene, and how can reaction conditions be fine-tuned to maximize yield?

- Methodological Answer : The synthesis typically involves diazotization of 3-iodo-4-methylaniline followed by oxidative coupling. Key parameters include:

- Temperature control : Maintain 0–5°C during diazotization to prevent decomposition .

- Solvent choice : Use ethanol or DMF with glacial acetic acid as a catalyst to enhance coupling efficiency .

- Oxidizing agents : NaNO₂/HCl or FeCl₃ are effective, but excess oxidant may lead to byproducts like Z-isomers .

Example protocol: Dissolve 3-iodo-4-methylaniline (0.01 mol) in ethanol, add 5% HCl, and cool to 0°C. Introduce NaNO₂ (1.1 eq) slowly. After 1 hr, add dropwise to a solution of 3-iodo-4-methylaniline in ethanol/glacial acetic acid. Stir for 4–6 hrs under N₂. Yield: ~60–75% .

Q. How can researchers confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve E/Z isomerism via SHELXL refinement (CCDC deposition recommended) .

- UV-Vis spectroscopy : E-isomers exhibit λₘₐₓ ~450 nm due to π→π* transitions; Z-isomers show hypsochromic shifts .

- HPLC-MS : Use C18 columns with acetonitrile/water (70:30) to separate isomers. Purity >95% is achievable with iterative recrystallization .

Q. What are the critical IUPAC naming conventions and spectral prediction strategies for this compound?

- Methodological Answer :

- IUPAC name : (E)-1,2-Bis(3-iodo-4-methylphenyl)diazene. Prioritize substituents using the Cahn-Ingold-Prelog rules .

- NMR prediction : Expect aromatic protons at δ 7.2–7.8 ppm (doublets for para-substituted iodides), CH₃ at δ 2.3–2.5 ppm. Iodo groups cause deshielding .

- IR signature : N=N stretch at ~1450–1600 cm⁻¹; C-I stretches at ~500–600 cm⁻¹ .

Advanced Research Questions

Q. How do the electronic properties of this compound influence its application in optoelectronic materials?

- Methodological Answer :

- Computational modeling : Use DFT (B3LYP/6-311+G*) to calculate HOMO-LUMO gaps. The iodine substituents lower LUMO levels (~-2.1 eV), enhancing electron transport in organic semiconductors .

- Cyclic voltammetry : Redox peaks at -1.8 V (reduction) and +1.5 V (oxidation) confirm n-type behavior .

- Device integration : Copolymerize with thiophene derivatives (e.g., via Suzuki coupling) to tune bandgaps for OLEDs or OTFTs .

Q. What strategies resolve contradictions in thermal stability data reported for diazene derivatives?

- Methodological Answer :

- TGA-DSC analysis : Compare decomposition onset temperatures (T₀) under N₂ vs. air. For (E)-isomers, T₀ ~250–300°C; Z-isomers degrade ~50°C lower due to steric strain .

- Kinetic studies : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ). Higher Eₐ (>150 kJ/mol) correlates with stability .

Q. How can computational methods predict and rationalize the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- MD simulations : Model Pd-catalyzed Suzuki-Miyaura reactions. Iodo groups act as directing groups, favoring para-substitution .

- NBO analysis : Charge distribution on N=N (δ⁻) facilitates nucleophilic attack. Iodine’s σ-hole enhances halogen bonding in transition states .

Literature Search and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.